AJ2-71: A Novel Inhibitor of SLC15A4 and its Mechanism of Action in Innate Immunity
AJ2-71: A Novel Inhibitor of SLC15A4 and its Mechanism of Action in Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AJ2-71 is a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a lysosomal transporter highly expressed in immune cells. This technical guide delineates the mechanism of action of AJ2-71 and its analogue, AJ2-30, in the context of innate immunity. By directly engaging SLC15A4, AJ2-71 effectively suppresses the signaling pathways of endolysosomal Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors, leading to a significant reduction in the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers in the field.
Introduction to SLC15A4 and its Role in Innate Immunity
The innate immune system is the body's first line of defense against pathogens.[1][2][3] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs).[1] Among these, endolysosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are crucial for recognizing nucleic acids from viruses and bacteria.[4] Dysregulation of these TLR signaling pathways can lead to autoimmune diseases.[4]
SLC15A4 is a proton-coupled transporter of amino acids and di/tri-peptides, including the NOD2 ligand muramyl dipeptide (MDP).[5] It is predominantly expressed in antigen-presenting cells (APCs) such as plasmacytoid dendritic cells (pDCs) and B cells.[4][5] Genetic studies have identified SLC15A4 as a key player in driving autoimmune pathologies and have linked it to several autoimmune conditions.[6] SLC15A4 is essential for the production of type I interferons (IFN-I) and other inflammatory cytokines downstream of endolysosomal TLR and NOD signaling.[4][5][6]
AJ2-71: A Direct Inhibitor of SLC15A4
AJ2-71 and its closely related analogue, AJ2-30, have been identified as potent inhibitors of SLC15A4.[6][7][8] Chemical proteomic studies have confirmed that AJ2-30 directly engages SLC15A4 in various immune cell types.[6] This interaction leads to the functional inhibition of SLC15A4-mediated transport and signaling.
Target Engagement and Specificity
Cellular thermal shift assays (CETSA) have demonstrated that AJ2-30 treatment leads to a marked destabilization of SLC15A4, indicating a direct and stoichiometric interaction.[6] Importantly, the inhibitory effects of AJ2-30 are specific to endolysosomal TLR signaling, as it does not suppress the production of TNFα in response to non-endolysosomal TLR agonists like Pam3CSK4 (TLR2) and LPS (TLR4).[6]
Mechanism of Action: Inhibition of Innate Immune Signaling Pathways
AJ2-71 exerts its anti-inflammatory effects by inhibiting multiple innate immune signaling pathways that are dependent on SLC15A4 function.
Inhibition of Endolysosomal TLR Signaling
AJ2-30 has been shown to effectively suppress IFN-α production in human pDCs following stimulation with agonists for TLR7 (R837), TLR7/8 (R848), and TLR9 (CpG-A, CpG-B, LL37:DNA complexes).[6] Furthermore, it significantly inhibits IFN-α production in response to influenza virus infection.[6] In human B cells, AJ2-30 reduces the production of total IgG, IL-6, TNFα, and IL-10 upon TLR7/8 or TLR9 stimulation.[6]
Blockade of NOD Signaling
As a transporter of MDP, SLC15A4 is involved in NOD2 signaling. AJ2-30 has been demonstrated to inhibit both NOD1 and NOD2 signaling in response to their respective ligands, TriDAP and MDP, in primary human macrophages.[6][9]
Modulation of mTOR Signaling
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism and immune responses. AJ2-30 has been observed to impair the activation of the mTOR pathway in human B cells stimulated with TLR7/8 or TLR9 agonists in a dose-dependent manner.[6][9] This inhibition is specific to endolysosomal TLR-mediated mTOR activation, as it does not affect mTOR activation by the TLR2 agonist Pam3CSK4.[6]
Quantitative Data on the Inhibitory Effects of AJ2-30
The following tables summarize the quantitative data on the inhibitory effects of AJ2-30 on various innate immune responses.
| Cell Type | Stimulant | Cytokine/Marker | Concentration of AJ2-30 | Inhibition | Reference |
| Human pDCs | CpG-A (TLR9) | IFN-α | 5 µM | Significant suppression | [6] |
| Human pDCs | R848 (TLR7/8) | IFN-α | 5 µM | Significant suppression | [6] |
| Human Monocytes | R848 (TLR7/8) | TNF-α | 5 µM | Inhibition | [6][9] |
| Human Macrophages | MDP (NOD2) | IL-6 | 5 µM | Inhibition | [6] |
| Human Macrophages | TriDAP (NOD1) | IL-6 | 5 µM | Inhibition | [6] |
| Human B cells | CpG-B (TLR9) | IgG | 5 µM | Reduction | [6] |
| Human B cells | CpG-B (TLR9) | IL-6 | 5 µM | Reduction | [6] |
| Human B cells | CpG-B (TLR9) | TNFα | 5 µM | Reduction | [6] |
Experimental Protocols
Isolation of Human pDCs and Monocytes from PBMCs
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors by Ficoll-Paque density gradient centrifugation.
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Isolate pDCs and monocytes from PBMCs using commercially available magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.
In Vitro Cytokine Production Assay
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Plate isolated immune cells (e.g., pDCs, monocytes, B cells) in appropriate culture medium.
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Pre-treat cells with desired concentrations of AJ2-30 or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
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Stimulate the cells with TLR or NOD agonists at their optimal concentrations (e.g., CpG-A at 1 µM, R848 at 5 µg/mL).
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Incubate the cells for a specified duration (e.g., 24 hours).
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Collect the cell culture supernatants.
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Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.
B Cell Activation Assay
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Isolate B cells from human PBMCs.
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Treat B cells with AJ2-30 or a vehicle control.
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Stimulate the B cells with TLR agonists (e.g., CpG-B at 1 µM).
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After 24 hours, stain the cells with fluorescently labeled antibodies against B cell activation markers (e.g., CD86).
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Analyze the expression of activation markers by flow cytometry.
Visualizing the Mechanism of Action
Signaling Pathways
References
- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In brief: The innate and adaptive immune systems - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AJ2-71 - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
